5-amino-3-[(Z)-1-cyano-2-(2,4,5-trimethylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-1-cyano-2-(2,4,5-trimethylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-1-cyano-2-(2,4,5-trimethylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile typically involves multi-step reactions. One common method includes the reaction of diazonium salts with ethyl cyanoacetate, followed by cyclization with ammonia under basic conditions . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(Z)-1-cyano-2-(2,4,5-trimethylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-(2,4,5-trimethylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including dyes and functional coatings.
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-(2,4,5-trimethylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and used in similar applications.
5-amino-4-cyano-1,2,3-triazoles: These compounds share similar functional groups and are used in related research areas.
Uniqueness
5-amino-3-[(Z)-1-cyano-2-(2,4,5-trimethylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(2,4,5-trimethylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-11-6-13(3)14(7-12(11)2)8-15(9-19)17-16(10-20)18(21)23(22-17)4-5-24/h6-8,24H,4-5,21H2,1-3H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISRYHSOWSPFP-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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